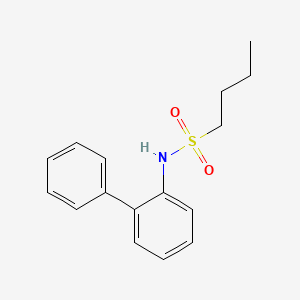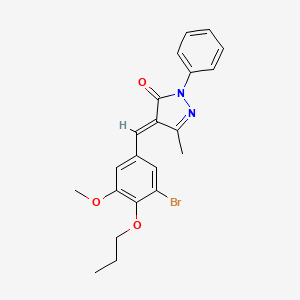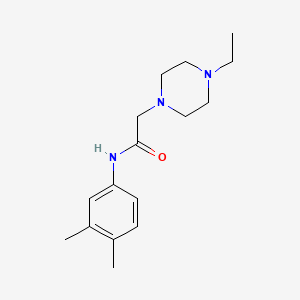
N-2-biphenylyl-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-1-butanesulfonamide, also known as BPS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPS belongs to the class of sulfonamides, which are compounds that contain a sulfonamide group (-SO2NH2) attached to an aromatic ring. BPS has been studied for its ability to modulate various physiological and biochemical processes, making it a promising tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of N-2-biphenylyl-1-butanesulfonamide is not fully understood, but it is thought to involve interactions with ion channels, receptors, and enzymes in the body. This compound has been shown to bind to estrogen receptors, leading to changes in gene expression and cellular signaling pathways. It has also been shown to modulate the activity of voltage-gated ion channels, leading to changes in membrane potential and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the brain, this compound has been shown to modulate synaptic transmission and neuronal excitability, potentially leading to changes in behavior and cognition. In the endocrine system, this compound has been shown to modulate hormone signaling pathways, potentially leading to changes in reproductive and metabolic function. In the cardiovascular system, this compound has been shown to modulate ion channel activity, potentially leading to changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-biphenylyl-1-butanesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer option for researchers studying the effects of sulfonamides on biological systems. However, one limitation of using this compound is its relatively low potency compared to other compounds. This may limit its usefulness in certain experimental settings where higher potency is required.
Orientations Futures
There are several potential future directions for research on N-2-biphenylyl-1-butanesulfonamide. One area of interest is its potential effects on the developing brain, particularly in relation to neurodevelopmental disorders such as autism spectrum disorder. Another area of interest is its potential effects on hormone signaling pathways, particularly in relation to reproductive and metabolic function. Finally, there is interest in developing more potent analogs of this compound for use in experimental settings where higher potency is required.
Méthodes De Synthèse
N-2-biphenylyl-1-butanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-bromobiphenyl with butanesulfonamide in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
N-2-biphenylyl-1-butanesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, endocrinology, and toxicology. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to changes in synaptic transmission and neuronal excitability. In endocrinology, this compound has been studied for its potential effects on hormone signaling pathways, particularly those involving estrogen receptors. In toxicology, this compound has been used as a model compound for studying the toxicity of sulfonamide compounds and their potential effects on human health.
Propriétés
IUPAC Name |
N-(2-phenylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-13-20(18,19)17-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12,17H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYQKFTHSQHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)
![3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5329351.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5329366.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)
![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)

